Lipophilicity Tuning: XLogP3 Comparison Against the Unsubstituted Indoline Analog
The target compound incorporates a 2-methyl group on the indoline ring absent in the direct analog 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide (CAS 898440-47-6). This methyl substitution increases the computed logP (XLogP3) from a predicted ~2.9 for the unsubstituted analog to 3.3 for the target compound [1]. The difference of ~0.4 log units corresponds to a theoretical ~2.5-fold increase in membrane partitioning, which may be advantageous for applications requiring enhanced passive permeability or CNS penetration. No experimental logP or logD data was identified for either compound; all values are computed.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide; XLogP3 predicted ~2.9 (based on analog structure) |
| Quantified Difference | Δ XLogP3 ≈ +0.4 (estimated) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm (no experimental measurement available) |
Why This Matters
The higher computed lipophilicity may favor membrane permeability, making the target compound a more suitable candidate for intracellular target screens or CNS-focused programs, though experimental validation is required.
- [1] PubChem. Computed XLogP3 for CID 18575659. National Center for Biotechnology Information (2026). View Source
